molecular formula C16H38OSi2 B12536996 1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane CAS No. 797760-67-9

1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane

Cat. No.: B12536996
CAS No.: 797760-67-9
M. Wt: 302.64 g/mol
InChI Key: BGESPKLBQWZTQH-UHFFFAOYSA-N
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Description

1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane is an organosilicon compound characterized by its unique structure, which includes a decyl and an ethyl group attached to a disiloxane backbone. This compound is part of the broader class of disiloxanes, known for their versatility and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane typically involves the hydrosilylation of alkenes or alkynes with a suitable disiloxane precursor. The reaction is catalyzed by transition metals such as platinum or rhodium, which facilitate the addition of the silicon-hydrogen bond across the carbon-carbon multiple bond . Industrial production methods often employ similar catalytic processes, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxane derivatives.

    Reduction: It serves as a reducing agent in the conversion of functional groups such as amides to amines.

    Substitution: The silicon-hydrogen bonds can be substituted with other functional groups through reactions with halides or alcohols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides such as chlorosilanes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In reduction reactions, the silicon-hydrogen bond donates a hydride ion to the substrate, facilitating the conversion of functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane can be compared with other disiloxanes such as:

Properties

CAS No.

797760-67-9

Molecular Formula

C16H38OSi2

Molecular Weight

302.64 g/mol

IUPAC Name

decyl-ethyl-methyl-trimethylsilyloxysilane

InChI

InChI=1S/C16H38OSi2/c1-7-9-10-11-12-13-14-15-16-19(6,8-2)17-18(3,4)5/h7-16H2,1-6H3

InChI Key

BGESPKLBQWZTQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](C)(CC)O[Si](C)(C)C

Origin of Product

United States

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